molecular formula C24H25N3O2S B2554042 (2Z)-3-[(3-butoxyphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 477186-37-1

(2Z)-3-[(3-butoxyphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2554042
CAS No.: 477186-37-1
M. Wt: 419.54
InChI Key: RIGROQTVVKXGLB-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-[(3-butoxyphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a chemical compound of significant interest in specialized agricultural and life science research. This molecule features a thiazole core linked to a phenoxy group and an acrylonitrile moiety, a structural motif found in various compounds studied for their biological activity . Compounds with similar thiazole and substituted phenyl structures have been investigated in the context of controlling phytopathogenic fungi, suggesting a potential research pathway for this agent in plant protection science . Its molecular framework, which includes a (Z)-configured acrylonitrile group, may be of particular value for studying structure-activity relationships (SAR) and exploring novel mechanisms of action. Researchers might employ this compound as a key intermediate in synthetic chemistry or as a candidate for high-throughput screening in the development of new agrochemicals. Please note that the specific mechanistic and applicational data for this exact compound is not fully detailed in the available literature. Therefore, further investigation by qualified researchers is essential to fully elucidate its properties and research potential. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

IUPAC Name

(Z)-3-(3-butoxyanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-3-5-13-29-22-8-6-7-20(14-22)26-16-19(15-25)24-27-23(17-30-24)18-9-11-21(12-10-18)28-4-2/h6-12,14,16-17,26H,3-5,13H2,1-2H3/b19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGROQTVVKXGLB-MNDPQUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=CC(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(3-butoxyphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Substitution Reactions: The thiazole ring is then subjected to substitution reactions with 4-(4-ethoxyphenyl) groups using appropriate reagents and catalysts.

    Coupling with Amino Group: The intermediate product is then coupled with 3-butoxyaniline under controlled conditions to form the desired compound.

    Formation of Nitrile Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(3-butoxyphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-[(3-butoxyphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z)-3-[(3-butoxyphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Core Structural Similarities and Differences

The target compound shares a common acrylonitrile-thiazole backbone with several analogs (Table 1). Key variations arise from substituents on the phenyl and thiazole rings:

Table 1: Structural Comparison of Selected Acrylonitrile-Thiazole Derivatives

Compound Name Thiazole Substituent (R1) Phenyl Substituent (R2) Molecular Weight (g/mol) References
Target Compound 4-(4-Ethoxyphenyl) 3-Butoxyphenyl ~356 (calculated)
(2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile 4-(4-Nitrophenyl) 3-Chloro-2-methylphenyl 396.85
(2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile 4-Bromophenyl 4-Dimethylaminophenyl
(Z)-3-(2,4-Dimethoxyanilino)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile 4-(6-Nitro-2-oxochromen-3-yl) 2,4-Dimethoxyphenyl 491.56
  • Electronic Effects : The ethoxy (electron-donating) and nitro (electron-withdrawing) groups in R1/R2 significantly alter the electron density of the conjugated system. For example, the nitro group in increases the compound’s dipole moment, while ethoxy groups enhance π-electron delocalization .
  • Steric Considerations : Bulky substituents like the 3-butoxyphenyl group in the target compound may hinder molecular packing compared to smaller groups (e.g., 4-methylphenyl in ).

Photophysical and Electronic Properties

Solvent-Dependent Behavior and HOMO-LUMO Gaps

  • Target Compound : The ethoxy and butoxy groups are expected to lower the HOMO-LUMO gap compared to nitro-substituted analogs (e.g., ), red-shifting absorption and emission spectra. Similar derivatives exhibit absorbance in the 350–450 nm range .
  • Solid-State Emission : Crystal habit and size influence emission properties, as seen in , where 4-bromophenyl derivatives showed dual emissions due to π-π stacking variations.

Table 2: Calculated HOMO-LUMO Gaps (eV) in Solvents

Compound Chloroform Methanol Dimethyl Sulfoxide References
Target (estimated) 3.1–3.5 3.3–3.7 3.0–3.4
(2Z)-3-(4-Diphenylaminophenyl)-2-pyridylprop-2-enenitrile 2.8 3.2 2.9

Molecular Interactions and Crystallography

Packing Motifs and Hydrogen Bonding

  • Target Compound: The butoxy group’s oxygen may participate in weak C–H···O hydrogen bonds, while the ethoxyphenyl-thiazole moiety facilitates π-π stacking. Similar derivatives with diphenylamino groups exhibit strong π-π interactions in the solid state .
  • Comparison with Nitro Derivatives : Nitro-substituted analogs (e.g., ) show enhanced dipole-dipole interactions due to the electron-withdrawing nitro group, leading to tighter molecular packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.